Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the pentylcyclohexyl group through an ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory synthesis, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the oxo group would produce a secondary alcohol .
Scientific Research Applications
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane-associated processes. The hydroxyethyl and oxo groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tetradecan-6-yloxy)octyl)amino)octanoate: Similar structure but with a tetradecan-6-yloxy group instead of a pentylcyclohexyl group.
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(4-pentylphenoxy)octyl)amino)octanoate: Similar structure but with a pentylphenoxy group instead of a pentylcyclohexyl group.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. This makes it particularly useful in applications requiring precise control over lipid membrane interactions .
Properties
Molecular Formula |
C38H73NO5 |
---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-[8-oxo-8-(4-pentylcyclohexyl)oxyoctyl]amino]octanoate |
InChI |
InChI=1S/C38H73NO5/c1-3-5-7-8-9-16-22-34-43-37(41)24-18-12-10-14-20-30-39(32-33-40)31-21-15-11-13-19-25-38(42)44-36-28-26-35(27-29-36)23-17-6-4-2/h35-36,40H,3-34H2,1-2H3 |
InChI Key |
GGILNPYWKAXMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCC(CC1)CCCCC)CCO |
Origin of Product |
United States |
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